molecular formula C6H14N2 B14185373 (2R,5R)-2,5-Dimethylpyrrolidin-1-amine CAS No. 834880-35-2

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine

Katalognummer: B14185373
CAS-Nummer: 834880-35-2
Molekulargewicht: 114.19 g/mol
InChI-Schlüssel: JAOYAXFZIAGXFI-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine is a chiral amine with the molecular formula C6H13N. This compound is notable for its two chiral centers, which give it specific stereochemical properties. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Dimethylpyrrolidin-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize biocatalysts or chiral auxiliaries to achieve high enantioselectivity. The use of membrane reactors and other advanced technologies can further improve the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form secondary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often include controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imines, reduction may produce secondary amines, and substitution reactions can result in various alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2R,5R)-2,5-Dimethylpyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine
  • (2R,5R)-2,5-Diphenylpyrrolidine

Uniqueness

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .

Eigenschaften

CAS-Nummer

834880-35-2

Molekularformel

C6H14N2

Molekulargewicht

114.19 g/mol

IUPAC-Name

(2R,5R)-2,5-dimethylpyrrolidin-1-amine

InChI

InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1

InChI-Schlüssel

JAOYAXFZIAGXFI-PHDIDXHHSA-N

Isomerische SMILES

C[C@@H]1CC[C@H](N1N)C

Kanonische SMILES

CC1CCC(N1N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.